9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a naphthalene ring, a pyridine ring, and a pyrazolo[1,5-c][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of the naphthalene and pyridine substituents. Common reagents used in these reactions include chlorinating agents, naphthalene derivatives, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Naphthalen-2-yl-1-(2-(4-nitro-phenyl)-2-oxo-ethyl)-pyrimidin-1-ium, bromide
- 4-Naphthalen-2-yl-pyrimidine
Uniqueness
Compared to similar compounds, 9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine stands out due to its unique combination of structural features. The presence of the naphthalene, pyridine, and pyrazolo[1,5-c][1,3]oxazine rings imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303059-92-9 |
---|---|
Molecular Formula |
C25H18ClN3O |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
9-chloro-2-naphthalen-2-yl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H18ClN3O/c26-20-7-8-24-21(14-20)23-15-22(19-6-5-16-3-1-2-4-18(16)13-19)28-29(23)25(30-24)17-9-11-27-12-10-17/h1-14,23,25H,15H2 |
InChI Key |
RYRPNVYMOYEEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=NC=C6 |
Origin of Product |
United States |
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